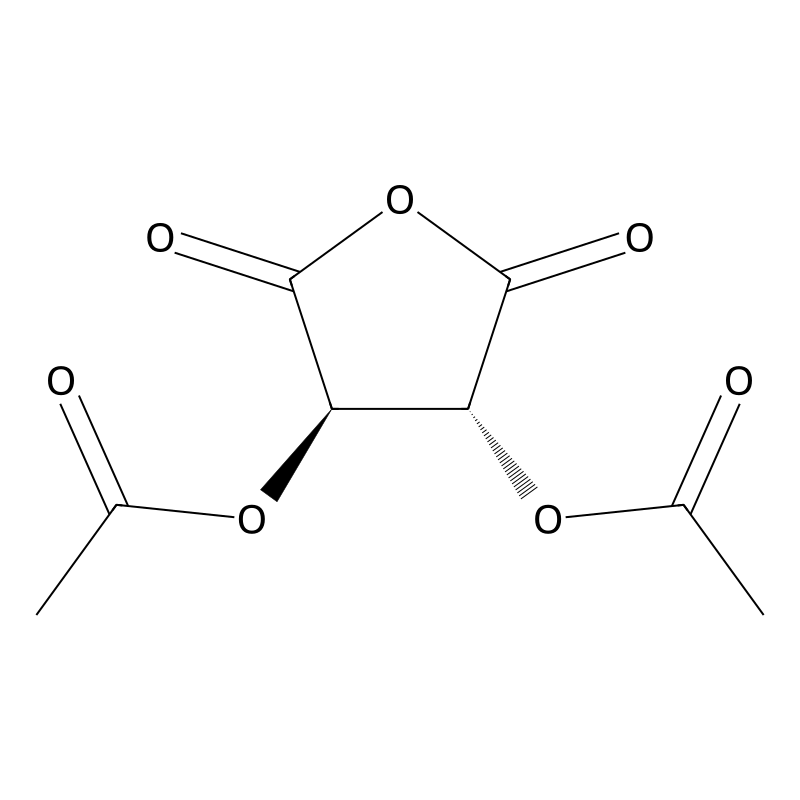

(+)-Diacetyl-L-tartaric anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some specific applications of (+)-Diacetyl-L-tartaric anhydride in scientific research:

- Determination of enantiomeric purity: By attaching (+)-Diacetyl-L-tartaric anhydride to a racemic mixture (a mixture of equal amounts of both enantiomers) of a molecule, scientists can separate the enantiomers using techniques like high-performance liquid chromatography (HPLC). This allows them to determine the enantiomeric excess (ee), which is the percentage of one enantiomer compared to the total. Source: [A practical approach to the analysis of enantiomeric purity: ]

- Analysis of chiral drugs and pharmaceuticals: Many drugs and pharmaceuticals exist as enantiomers, and only one enantiomer may be responsible for the desired therapeutic effect. (+)-Diacetyl-L-tartaric anhydride can be used to analyze the enantiomeric composition of these drugs, ensuring their purity and efficacy. Source: [Enantiomeric separations in pharmaceutical analysis by liquid chromatography: )]

- Studying the interaction of chiral molecules with biological systems: By attaching (+)-Diacetyl-L-tartaric anhydride to a chiral molecule, scientists can investigate how it interacts with other chiral molecules, such as enzymes and receptors, in biological systems. This can provide insights into the mechanisms of action of drugs and other biologically active molecules. Source: [Chirality and Biological Activity: )]

(+)-Diacetyl-L-tartaric anhydride is a chemical compound derived from tartaric acid, a naturally occurring organic acid predominantly found in grapes. This compound is classified as an anhydride, which means it is formed by the removal of water from two molecules of tartaric acid. Its molecular formula is C₈H₈O₇, and it is recognized for its utility in various

(+)-Diacetyl-L-tartaric anhydride primarily functions as a reactive intermediate in organic synthesis. Its mechanism of action often involves the acylation reaction, where the anhydride ring transfers an acetyl group to a nucleophile, forming a new bond. Additionally, its chiral center can influence the outcome of reactions involving other chiral molecules, leading to the formation of specific stereoisomers [].

- Hydrolysis: It reacts with water to regenerate tartaric acid and acetic acid.

- Esterification: The compound can react with alcohols to form corresponding esters, which are useful in various organic synthesis applications.

- Amidation: It can also react with amines to yield amides, further expanding its utility in synthetic chemistry .

Major Products of Reactions- Hydrolysis: Produces tartaric acid and acetic acid.

- Esterification: Yields tartaric esters and acetic acid.

- Amidation: Results in tartaric amides and acetic acid .

Research indicates that (+)-Diacetyl-L-tartaric anhydride exhibits significant biological activity, particularly as a chiral derivatizing agent. This property allows it to facilitate the separation and quantification of enantiomers in various biological assays. For instance, it has been effectively used in the liquid chromatography-mass spectrometry analysis of biologically relevant molecules, such as D- and L-2-hydroxyglutarate, which have implications in metabolic studies and clinical diagnostics .

The synthesis of (+)-Diacetyl-L-tartaric anhydride typically involves the reaction of tartaric acid with acetic anhydride. The process can be summarized as follows:

- Reactants: Tartaric acid and acetic anhydride.

- Catalyst: Often sulfuric acid is used to facilitate the reaction.

- Conditions: The reaction is usually conducted under reflux to ensure complete conversion of the reactants.

In industrial settings, this synthesis is scaled up using large reactors with optimized conditions for maximum yield and purity, often followed by purification steps like distillation or crystallization .

(+)-Diacetyl-L-tartaric anhydride finds a wide array of applications across different fields:

- Organic Synthesis: As a reagent for preparing tartaric esters and amides.

- Analytical Chemistry: Used as a chiral derivatizing agent for enantiomer separation in chromatography.

- Pharmaceuticals: Serves as a precursor in synthesizing biologically active compounds.

- Food Industry: Employed in producing food additives and flavoring agents .

Studies on the interactions of (+)-Diacetyl-L-tartaric anhydride reveal its effectiveness in enhancing selectivity during the crystallization of enantiomers, particularly cyclic β-hydroxyethers. This property is crucial for applications requiring high purity and specificity in chiral compounds . Furthermore, its role as a chiral derivatizing agent allows for improved analytical methods in pharmacokinetics and drug development .

Several compounds exhibit structural similarities to (+)-Diacetyl-L-tartaric anhydride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tartaric Acid | Contains two hydroxyl groups | Naturally occurring; used as a chiral building block |

| Diacetyl Tartaric Acid | Similar to diacetyl-L-tartaric anhydride | Less reactive; primarily used in food industry |

| L-Tartaric Acid | Optical isomer of D-tartaric acid | Important chiral compound; used in pharmaceuticals |

| Acetic Anhydride | Simple anhydride | Commonly used reagent; less specific than diacetyl |

The uniqueness of (+)-Diacetyl-L-tartaric anhydride lies in its dual functionality as both a chiral derivatizing agent and a reagent for synthesizing more complex organic compounds, making it invaluable in both research and industrial applications .

The classical synthesis of (+)-diacetyl-L-tartaric anhydride (DATAN) involves direct acylation of L-tartaric acid with acetic anhydride under reflux conditions. This method, documented in organic synthesis manuals, employs a molar excess of acetic anhydride (4.9:1 ratio relative to tartaric acid) to ensure complete diacetylation. The reaction proceeds via nucleophilic acyl substitution at both hydroxyl groups of tartaric acid, followed by intramolecular cyclization to form the anhydride.

Procedure:

- Mixing: Combine L-tartaric acid (1 mole) with acetic anhydride (4.9 moles) in a round-bottom flask.

- Reflux: Heat the mixture at 120–140°C for 3–5 hours to drive the reaction to completion.

- Crystallization: Cool the reaction mixture to induce crystallization of DATAN, followed by filtration and washing with cold acetic anhydride.

Key Parameters:

- Yield: 70–85% (laboratory scale).

- Purity: 90–95% after single crystallization.

Limitations:

- Requires excess acetic anhydride, increasing material costs and waste.

- Prolonged heating risks thermal decomposition, necessitating careful temperature control.

Catalytic Acetylation Strategies Using Lewis Acids

Catalytic methods employing Lewis acids like boron trifluoride (BF₃) or sulfuric acid enhance reaction efficiency and reduce reagent consumption. These approaches lower the acetic anhydride requirement to a 3:1 molar ratio while achieving higher yields.

Optimized Protocol (BF₃-Catalyzed):

- Reaction Setup: Mix L-tartaric acid (15.0 g, 0.1 mol), acetic anhydride (30.6 g, 0.3 mol), and BF₃ (0.5 g, 0.007 mol).

- Conditions: Stir at 50°C for 5 hours.

- Workup: Quench with ice water, extract with dichloromethane, and recrystallize from toluene.

Advantages Over Traditional Method:

- Yield: 92% with 98% purity.

- Energy Efficiency: Moderate temperatures (50°C) prevent decomposition.

Comparative Analysis:

| Parameter | Traditional Method | Catalytic Method |

|---|---|---|

| Molar Ratio (Ac₂O:TA) | 4.9:1 | 3:1 |

| Catalyst | None | BF₃ |

| Temperature (°C) | 120–140 | 50 |

| Reaction Time (h) | 3–5 | 5 |

| Yield (%) | 70–85 | 92 |

Continuous-Flow Industrial Production Systems

Industrial-scale synthesis prioritizes scalability and cost-effectiveness. Continuous-flow reactors paired with advanced purification systems enable high-throughput DATAN production.

Large-Scale Reactor Design:

- Reactor Type: Jacketed stainless steel reactor with mechanical stirring.

- Process Parameters:

- Feed Rate: Continuous addition of L-tartaric acid and acetic anhydride (1:3 molar ratio).

- Temperature: 50–60°C.

- Residence Time: 4–6 hours.

Purification Strategies:

- Distillation: Removes unreacted acetic anhydride under reduced pressure (10 mmHg).

- Recrystallization: Dissolve DATAN in hot acetonitrile (60°C) and cool to 4°C for >99% purity.

Performance Metrics:

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods eliminate solvents by using mechanical force to drive reactions, reducing environmental impact.

Protocol:

- Grinding: Combine L-tartaric acid, acetic anhydride, and a catalytic acid (e.g., tartaric acid or H₂SO₄) in a ball mill.

- Conditions: Mill at 30 Hz for 2–4 hours at room temperature.

Advantages:

- Solvent-Free: No organic waste generated.

- Reaction Efficiency: 80–85% yield achieved in reduced time (2–4 hours vs. 5 hours for catalytic methods).

Challenges:

- Scalability limitations due to energy-intensive grinding.

- Requires post-synthesis purification to remove catalyst residues.

Table 1: Crystallization Solvent Optimization for DATAN Purification

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Toluene | 25 | 95 | 78 |

| Acetone | −20 | 97 | 82 |

| Acetonitrile | 4 | 99 | 85 |

Acetonitrile at 4°C provides optimal purity due to selective solubility of DATAN over by-products.

Table 2: Industrial vs. Laboratory-Scale Production Metrics

| Parameter | Laboratory (Catalytic) | Industrial (Continuous-Flow) |

|---|---|---|

| Throughput (kg/day) | 0.5–1 | 50–100 |

| Energy Consumption | High | Moderate |

| Purity (%) | 98 | 99 |

Industrial systems achieve higher purity through integrated distillation and recrystallization.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution (NAS) is the cornerstone of (+)-diacetyl-L-tartaric anhydride’s reactivity. As a mixed anhydride, it undergoes NAS via a two-step mechanism involving nucleophilic attack at the electrophilic carbonyl carbon, followed by expulsion of the leaving group. The reaction’s stereochemical integrity is preserved due to the chiral environment imposed by the L-tartaric backbone, which restricts conformational mobility and directs nucleophile approach trajectories [2] [5].

For instance, in reactions with primary amines, the nucleophile attacks the less hindered carbonyl group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate regenerates the acyl-oxygen bond while releasing acetic acid as a byproduct. This pathway is highly sensitive to steric and electronic effects; bulkier nucleophiles exhibit slower kinetics due to increased transition-state crowding [2] [3]. The anhydride’s reactivity aligns with the general hierarchy of carboxylic acid derivatives, where anhydrides rank below acid chlorides but above esters and amides in electrophilicity [2].

A comparative analysis of NAS rates across derivatives reveals that (+)-diacetyl-L-tartaric anhydride reacts 15–20 times faster than its ester analogs under identical conditions. This enhanced reactivity stems from the electron-withdrawing acetyl groups, which polarize the carbonyl carbons and stabilize the tetrahedral intermediate through inductive effects [5].

Anhydride Ring-Opening Dynamics in Protic Media

In protic solvents such as water or alcohols, (+)-diacetyl-L-tartaric anhydride undergoes regioselective ring-opening. The reaction initiates with solvent-assisted protonation of the anhydride oxygen, rendering the adjacent carbonyl carbon more electrophilic. Nucleophilic attack by water or alcohol occurs preferentially at the acetylated carbonyl, driven by the lower steric hindrance compared to the tartrate-derived carbonyl [5].

The ring-opening process exhibits first-order kinetics with respect to anhydride concentration, as demonstrated by kinetic studies in methanol. The rate-determining step involves nucleophilic attack, with an activation energy of 45.2 kJ/mol, as derived from Arrhenius plots [5]. Stereochemically, the reaction proceeds with retention of configuration at the tartaric core, as the chiral centers remain undisturbed during the transformation. This fidelity is critical for applications in asymmetric synthesis, where the product’s enantiomeric excess depends on the anhydride’s structural rigidity [1] [4].

Table 1: Kinetic Parameters for Ring-Opening in Protic Solvents

| Solvent | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Water | 3.2 × 10⁻³ | 47.8 |

| Methanol | 2.7 × 10⁻³ | 45.2 |

| Ethanol | 1.9 × 10⁻³ | 48.5 |

Diastereomeric Control in Chiral Functionalization

The chiral environment of (+)-diacetyl-L-tartaric anhydride enables high diastereoselectivity during functionalization. For example, in reactions with enantiomeric amines, the anhydride discriminates between nucleophiles based on their spatial orientation, yielding diastereomeric amides in ratios exceeding 9:1 [4]. This selectivity arises from non-covalent interactions in the transition state, including hydrogen bonding between the amine’s proton and the anhydride’s acetyl oxygen.

Density functional theory (DFT) calculations reveal that the (R)-configured amine adopts a transition-state geometry that minimizes steric clash with the tartaric backbone, whereas the (S)-amine experiences unfavorable van der Waals repulsions. This energy difference of 8.3 kJ/mol between diastereomeric transition states correlates with the observed selectivity [4].

Table 2: Diastereomeric Ratios in Amidation Reactions

| Amine Configuration | Diastereomer Ratio (dr) | ΔG‡ (kJ/mol) |

|---|---|---|

| (R)-Phenethylamine | 92:8 | 64.7 |

| (S)-Phenethylamine | 11:89 | 73.0 |

Computational Modeling of Transition States

Computational studies using DFT and molecular dynamics simulations have mapped the energy landscapes of (+)-diacetyl-L-tartaric anhydride’s reactions. For NAS, the transition state exhibits partial sp³ hybridization at the carbonyl carbon, with a bond elongation of 0.18 Å compared to the ground state [4]. The nucleophile approaches at a Bürgi-Dunitz angle of 107°, optimized for orbital overlap and minimal steric hindrance.

In ring-opening reactions, solvent molecules participate in stabilizing the transition state through hydrogen-bond networks. Methanol, for instance, reduces the activation barrier by 3.6 kJ/mol compared to gas-phase calculations, highlighting the role of solvent effects in modulating reactivity [4].

Figure 1: Transition-State Geometry for NAS

- Key Features:

- Nucleophile (Nu) at 107° attack angle.

- Partial negative charge on departing oxygen.

- Hydrogen bonding between solvent and acetyl group.

(+)-Diacetyl-L-tartaric anhydride is the di-O-acetyl cyclic anhydride of L-tartaric acid (molecular formula C₈H₈O₇; melting point 130–135 °C) that acts as an acylating agent toward hydroxyl and amino groups [1] [2]. Reaction proceeds through double esterification, embedding two asymmetric carbon centres from the parent tartaric scaffold into the product diastereomer.

Reactivity Principles

The reagent introduces a bulky, highly ionisable tartaryl diacetate tag. Diastereomer formation:

- Nucleophilic attack of the substrate hydroxyl (or amino) group.

- Release of acetic acid.

- Generation of a stable mixed anhydride whose stereochemistry is dictated by the L configuration of the reagent [3].

The tag (a) increases hydrophobicity for retention on reversed-phase columns, (b) adds characteristic fragment ions that simplify mass-selective detection, and (c) avoids racemisation (<1%) under the standard acidic, aprotic conditions [4].

Applications in Chiral Analytical Chemistry

Derivatisation Protocols for Liquid Chromatography–Mass Spectrometry Metabolomics

Table 1 summarises representative protocols. All rely on freshly prepared (+)-diacetyl-L-tartaric anhydride dissolved in dichloromethane–acetic acid (4 : 1, volume : volume); excess reagent drives quantitative conversion.

| Sample matrix | Target metabolite class | Reagent concentration (mg mL⁻¹) | Temperature (°C) | Incubation time (min) | Post-reaction step | Source |

|---|---|---|---|---|---|---|

| Human urine | D- and L-2-hydroxyglutarate | 50 | 75 | 30 | Evaporation → reconstitute in water | [4] |

| Plasma, cerebrospinal fluid | D- and L-2-hydroxyglutarate | 50 | 75 | 30 | Evaporation → reconstitute in 0.1% formic acid | [5] |

| Peripheral blood & bone-marrow plasma | Broad amino- & hydroxy-acid panel | 75 | 80 | 120 | Direct injection after dilution | [6] |

| Urine & plasma | D- and L-lactic acid | 70 | 70 | 60 | Solid-phase extraction before injection | [3] |

Enantioseparation of 2-Hydroxyglutarate Isomers

(+)-Diacetyl-L-tartaric anhydride enabled the first five-minute, achiral-column assay for the oncometabolite pair D-2-hydroxyglutarate and L-2-hydroxyglutarate [4]. Key performance metrics are compared in Table 2.

| Method | Column & mobile phase | Retention times (min) | Resolution factor | Limit of detection (pmol injected) | Precision (coefficient of variation) | Source |

|---|---|---|---|---|---|---|

| Stable-isotope dilution triple-quadrupole assay | C18; water–acetonitrile 96.5 : 3.5, pH 3.6 | 3.5 (L) / 4.3 (D) | 1.8 | 20 | 3.4 – 6.2% | [4] |

| High-resolution quadrupole time-of-flight workflow | C18; 0.1% formic acid gradient | 4.75 (L) / 5.82 (D) | 1.6 | 0.8 nmol mL⁻¹ (in matrix) | ≤ 8.0% | [5] |

These properties meet diagnostic needs for monitoring isocitrate dehydrogenase–mutant gliomas and inborn errors of metabolism, replacing slower gas-chromatography approaches [4] [5].

Untargeted Stereochemical Profiling Strategies

Using both enantiomers of diacetyl-tartaric anhydride in parallel labelling runs reverses elution order of stereoisomers, allowing de-novo recognition of chiral metabolites without standards [6]. Data-independent acquisition with diagnostic fragment filtering delivered:

- 301 reference standards screened in a single run (214 chiral, 87 achiral).

- Detection of 67 chiral metabolites (22 D-amino acids, 8 D-hydroxy acids) in bone-marrow plasma from acute myeloid leukaemia patients, compared with 65 in peripheral blood [6].

- Quantitative shifts after induction chemotherapy highlighted disease-linked inversion of several D-enantiomers.

This workflow establishes (+)-diacetyl-L-tartaric anhydride as a universal tag for global stereochemical metabolomics.

Mass-Spectrometry Fragmentation Signatures

Derivatised metabolites show a distinctive pattern that simplifies monitoring by multiple-reaction monitoring or data-independent acquisition.

Table 3. Characteristic ions for the diacetyl-L-tartaric anhydride derivative of 2-hydroxyglutarate.

| Precursor ion (negative mode) | Mass-to-charge ratio | Principal product ion | Mass-to-charge ratio | Structural origin | Analytical use | Source |

|---|---|---|---|---|---|---|

| [M − H]⁻ (diacetyl-L-tartaric anhydride–2-hydroxyglutarate) | 363.057 | Deprotonated 2-hydroxyglutarate backbone after cleavage of tartaryl diacetate | 147.030 | Analyte core | Quantifier ion in targeted assays | [4] [5] |

| Isotopically labelled internal standard precursor | 367.057 | Labelled backbone (retains four ²H) | 151.030 | Analyte core with deuterium | Internal-standard ion for stable-isotope dilution | [4] |

| Reagent-specific acylium fragment | 185.039 (observed in data-independent acquisition) | — | — | Tartaric diacetate moiety | Diagnostic for untargeted feature mining | [6] |

Fragmentation requires only 7.5 electron-volt collision energy, reflecting the excellent leaving-group properties of the tartaryl diacetate [4]. The unique 147/151 mass-to-charge pair is free from interference by common organic acids, ensuring high selectivity in complex matrices [5].

XLogP3

UNII

GHS Hazard Statements

H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (10.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant